molecular formula C21H17ClN4OS B2639257 3-amino-N-(2-chlorophenethyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 496019-25-1

3-amino-N-(2-chlorophenethyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No. B2639257
CAS RN: 496019-25-1
M. Wt: 408.9
InChI Key: IGMCTDATEQKAFN-UHFFFAOYSA-N
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Description

“3-amino-N-(2-chlorophenethyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide” is a chemical compound that belongs to the class of thieno[2,3-b]pyridine derivatives . These compounds have been studied for their potential as targeted therapies for PI3K, a lipid kinase involved in cancer progression .


Synthesis Analysis

The synthesis of similar thieno[2,3-b]pyridine derivatives has been reported in the literature . For instance, one method involves the condensation of methyl 3-aminothiophene-2-carboxylate with urea, followed by chlorination with phosphorus oxychloride and then condensation with ethane-1,2-diamine .


Molecular Structure Analysis

The molecular structure of “3-amino-N-(2-chlorophenethyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide” is characterized by the presence of a thieno[2,3-b]pyridine core, which is a bicyclic system containing a thiophene and a pyridine ring . The compound also contains an amine group, a carboxamide group, and a 2-chlorophenethyl group .

Scientific Research Applications

Synthesis and Reactivity

Structurally, this compound contains a thieno[2,3-b]pyridine core with an amino group and a chlorophenethyl moiety. Its synthetic routes involve coupling reactions and functional group manipulations. Researchers have explored its reactivity in diverse contexts, including nucleophilic substitutions and cyclizations .

Pyridinium Ionic Liquids

Pyridinium salts, including our compound, have gained attention as ionic liquids. These materials exhibit unique properties due to their pyridinium cationic structure. Researchers have investigated their use as solvents, catalysts, and electrolytes in various applications .

Pyridinium Ylides

The compound can form pyridinium ylides, which are valuable intermediates in organic synthesis. These ylides participate in [3+2] cycloadditions and other reactions, leading to diverse products. Their utility extends to natural product synthesis and drug discovery .

Anti-Microbial Properties

Studies have revealed that our compound possesses anti-microbial activity. It inhibits the growth of bacteria and fungi, making it a potential candidate for developing new antimicrobial agents .

Anti-Cancer Potential

Researchers have explored the anti-cancer properties of this compound. It shows promising cytotoxic effects against cancer cell lines, warranting further investigation for potential therapeutic applications .

Anti-Malarial Activity

The compound has demonstrated anti-malarial activity, which is crucial given the global impact of malaria. Its mechanism of action involves disrupting the parasite’s life cycle, making it a valuable lead compound for drug development .

Anti-Cholinesterase Inhibition

Cholinesterase inhibitors play a role in treating neurodegenerative diseases like Alzheimer’s. Our compound exhibits anti-cholinesterase activity, suggesting its relevance in this field .

Materials Science Applications

Beyond biological contexts, researchers have explored the compound’s applications in materials science. Its unique structure and properties make it interesting for designing functional materials, such as sensors, catalysts, and optoelectronic devices .

Future Directions

The future directions for research on “3-amino-N-(2-chlorophenethyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide” and related compounds could involve further exploration of their potential as targeted therapies for PI3K-associated cancers . Additionally, more studies could be conducted to fully understand their synthesis, chemical reactions, and physical and chemical properties .

properties

IUPAC Name

3-amino-N-[2-(2-chlorophenyl)ethyl]-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4OS/c22-16-4-2-1-3-13(16)9-12-25-20(27)19-18(23)15-5-6-17(26-21(15)28-19)14-7-10-24-11-8-14/h1-8,10-11H,9,12,23H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGMCTDATEQKAFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCNC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=NC=C4)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-N-(2-chlorophenethyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide

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